molecular formula C6H6O3 B2859013 5-Oxaspiro[2.4]heptane-4,6-dione CAS No. 34299-44-0

5-Oxaspiro[2.4]heptane-4,6-dione

Cat. No.: B2859013
CAS No.: 34299-44-0
M. Wt: 126.111
InChI Key: SKVLBFICUWJKDV-UHFFFAOYSA-N
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Description

5-Oxaspiro[24]heptane-4,6-dione is a heterocyclic compound with the molecular formula C6H6O3 It is characterized by a spirocyclic structure, where a five-membered ring containing an oxygen atom is fused to a six-membered ring

Mechanism of Action

Target of Action

5-Oxaspiro[2.4]heptane-4,6-dione is primarily used as an intermediate product for producing leukotriene antagonists . Leukotrienes are inflammatory mediators that play a crucial role in conditions like asthma and allergic rhinitis. By antagonizing these substances, the compound can potentially mitigate the symptoms of these conditions.

Mode of Action

The exact mode of action of 5-Oxaspiro[2As an intermediate in the production of leukotriene antagonists, it likely contributes to the final product’s ability to inhibit the action of leukotrienes .

Biochemical Pathways

The compound is involved in the synthesis of leukotriene antagonists, which act on the leukotriene pathway. Leukotrienes are produced in the body from arachidonic acid via the 5-lipoxygenase pathway. By inhibiting leukotrienes, the antagonists can prevent the bronchoconstriction, increased vascular permeability, and inflammatory effects that leukotrienes typically cause .

Result of Action

As an intermediate in the production of leukotriene antagonists, this compound contributes to the overall therapeutic effects of these drugs. These effects can include reduced inflammation, alleviated respiratory symptoms, and decreased allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[2.4]heptane-4,6-dione typically involves the cyclization of suitable precursors. One known method starts with itaconic acid ester, which undergoes a series of reactions including cyclization and reduction to form the desired compound . Another method involves the reaction of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide, followed by cyclization with zinc to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the processes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[2.4]heptane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen bromide, zinc, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, reduction can yield 5-Oxaspiro[2.4]heptan-4-one, while oxidation can produce various oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxaspiro[24]heptane-4,6-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-oxaspiro[2.4]heptane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-4-3-6(1-2-6)5(8)9-4/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVLBFICUWJKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34299-44-0
Record name 5-oxaspiro[2.4]heptane-4,6-dione
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